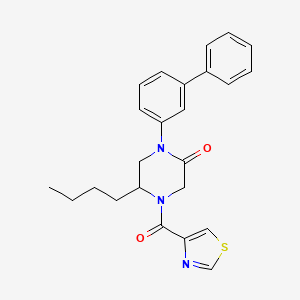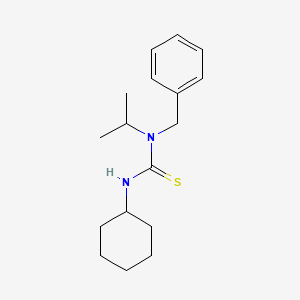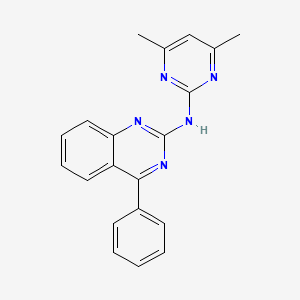![molecular formula C12H15BrO3S B5587887 4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those related to 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone, involves multiple steps that can include bromination, sulfonylation, and the introduction of methyl groups. These processes are crucial for the formation of the compound's unique structure, which incorporates a bromophenyl group attached to a sulfonyl moiety, further linked to a methyl-pentanone backbone (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone has been determined through various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. X-ray diffraction methods have also been employed to elucidate the precise arrangement of atoms within these molecules, revealing their complex geometries and bonding patterns. The structural determination is essential for understanding the reactivity and properties of these compounds (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide-derived compounds, including 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone, exhibit a range of chemical reactions, owing to the presence of reactive functional groups. These compounds can undergo nucleophilic substitution reactions, coupling reactions with various electrophiles, and transformations under catalytic conditions to form complex structures with potential biological activities. The chemical properties are significantly influenced by the sulfonyl and bromophenyl groups, which can participate in various chemical interactions (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of sulfonamide-derived compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The introduction of bromophenyl and sulfonyl groups to the pentanone backbone impacts these properties, influencing the compound's behavior in different solvents and under various temperature conditions. These properties are critical for the compound's application in synthetic chemistry and materials science (Chohan & Shad, 2011).
Chemical Properties Analysis
4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone's chemical properties are characterized by its reactivity towards various chemical agents. The sulfonyl group acts as an electron-withdrawing group, affecting the compound's reactivity with nucleophiles and electrophiles. Similarly, the bromophenyl group can undergo halogenation, coupling, and substitution reactions, which are pivotal in the synthesis of more complex molecules. Understanding these chemical properties is essential for exploiting the compound in the synthesis of pharmaceuticals, materials, and in catalysis (Chohan & Shad, 2011).
Applications De Recherche Scientifique
Electrophoretic and Biocompatible Polymer Synthesis
4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone is part of the broader family of sulfone-based compounds used in advanced polymer synthesis. Specifically, N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related sulfone compound, has been utilized as an initiator for the polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s with pendent sulfone groups. These polymeric sulfones, through oxidation processes, have been successfully coated on stainless-steel anodes, demonstrating the material's electrophoretic deposition capabilities and biocompatibility when hybridized with bioactive glass for potential biomedical applications (Hayashi & Takasu, 2015).
Creation of Strong Bronsted Acids from Microporous Hybrids
The synthesis and sulfonation of microporous organic-inorganic hybrids involving sulfone functionalities have resulted in materials with significant Bronsted acidity, comparable to that of concentrated sulfuric acid. These materials, synthesized through reactions involving biphenyl and phosphonic acid derivatives with zirconium, display high surface areas and microporosity, recommending their use in catalysis, ion exchange, and separation technologies. This innovative approach indicates the potential of sulfone derivatives in creating new catalysts and functional materials for various industrial applications (Wang, Heising, & Clearfield, 2003).
Antineoplastic Activity of Sulfonylamide Derivatives
In a study focused on the synthesis and biological evaluation of various sulfonamide derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, significant antineoplastic activity was observed both in vitro and in vivo. These compounds, characterized and screened for their antineoplastic potential, showed encouraging activity against several human cancer cell lines, highlighting the potential therapeutic applications of sulfone derivatives in cancer treatment (Dutta, Ravali, Ray, & Nagarajan, 2015).
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-4-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3S/c1-9(14)8-12(2,3)17(15,16)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSXEBDIQKUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)sulfonyl]-4-methylpentan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

